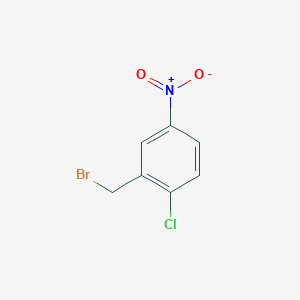

2-(Bromomethyl)-1-chloro-4-nitrobenzene

CAS No.: 52427-01-7

Cat. No.: VC1996363

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52427-01-7 |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.48 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 |

| Standard InChI Key | OGWGXOGPGAAWPM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl |

Introduction

Structural Characteristics and Identification

2-(Bromomethyl)-1-chloro-4-nitrobenzene is an organic compound with three key functional groups strategically positioned on a benzene ring. The structure consists of a benzene core with a chlorine atom at position 1, a bromomethyl group (-CH₂Br) at position 2, and a nitro group (-NO₂) at position 4 . This specific arrangement of functional groups contributes to its unique chemical reactivity profile.

Identification Data

The compound is identified by various standard chemical identifiers as summarized in Table 1.

Table 1: Identification Data for 2-(Bromomethyl)-1-chloro-4-nitrobenzene

| Parameter | Information |

|---|---|

| IUPAC Name | 2-(bromomethyl)-1-chloro-4-nitrobenzene |

| CAS Registry Number | 52427-01-7 |

| Molecular Formula | C₇H₅BrClNO₂ |

| European Community (EC) Number | 975-478-5 |

| DSSTox Substance ID | DTXSID60377260 |

| InChI | InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 |

| InChI Key | OGWGXOGPGAAWPM-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1N+[O-])CBr)Cl |

The compound is sometimes also referred to as 1-(bromomethyl)-2-chloro-4-nitrobenzene with CAS number 42533-63-1, which represents the same molecular structure but with a different numbering system .

Physical and Chemical Properties

2-(Bromomethyl)-1-chloro-4-nitrobenzene exhibits physical and chemical properties characteristic of halogenated nitroaromatic compounds. Its properties are significantly influenced by the electron-withdrawing nitro group and the two halogen-containing substituents.

Physical Properties

The physical properties of this compound are compiled in Table 2, based on experimental and calculated data.

Table 2: Physical Properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Molecular Weight | 250.48 g/mol |

| Density | 1.755 g/cm³ |

| Melting Point | 85-87°C |

| Boiling Point | 329°C at 760 mmHg |

| Flash Point | 152.8°C |

| LogP | 3.66630 |

| Polar Surface Area (PSA) | 45.82000 |

| Index of Refraction | 1.623 |

These physical properties demonstrate the compound's relatively high boiling point and moderate lipophilicity, which influence its solubility characteristics and handling requirements .

Chemical Reactivity

The chemical reactivity of 2-(Bromomethyl)-1-chloro-4-nitrobenzene is primarily determined by its three functional groups:

The combined effect of these three groups creates a versatile chemical intermediate with multiple reactive sites that can be exploited in various synthetic pathways.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene can be accomplished through several synthetic routes, with the most common approaches involving the bromination of appropriate chlorotoluene derivatives.

Alternative Synthetic Approaches

A common industrial approach starts with the nitration of chlorotoluene, followed by bromination of the methyl group. This sequential process is critical as the order of reactions affects the regiochemistry of the final product:

-

Nitration of chlorotoluene using mixed acids (HNO₃/H₂SO₄)

-

Radical bromination of the methyl group using NBS with a radical initiator

The bromination step requires careful temperature control, typically at low temperatures, to prevent side reactions and enhance selectivity. This approach is preferred for larger-scale syntheses due to its efficiency and the availability of starting materials.

Applications in Chemical Research

2-(Bromomethyl)-1-chloro-4-nitrobenzene serves as a versatile building block in various chemical research applications, particularly in the development of complex organic molecules.

Pharmaceutical Applications

| Classification | Details |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H314 - Causes severe skin burns and eye damage H315 - Causes skin irritation H302 - Harmful if swallowed H319 - Causes serious eye irritation H332 - Harmful if inhaled H335 - May cause respiratory irritation |

| GHS Pictograms | Corrosive, Harmful |

Research Trends and Future Perspectives

Current research involving 2-(Bromomethyl)-1-chloro-4-nitrobenzene focuses on expanding its applications and understanding its reactivity in various chemical contexts.

Current Research Trends

-

Diverse Functionalization: Exploring new routes for converting the bromomethyl group into other functional groups to expand the molecular diversity accessible from this building block.

-

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes for producing the compound, including alternatives to tetrachloromethane as a reaction solvent.

-

Structure-Activity Relationship Studies: Investigating how modifications to the core structure affect biological activity and chemical reactivity.

Future Research Directions

-

Medicinal Chemistry Applications: Further exploration of this compound and its derivatives as potential leads for drug discovery programs.

-

Catalytic Applications: Investigation of metal complexes derived from this compound as potential catalysts for organic transformations.

-

Computational Studies: Theoretical investigations of reaction mechanisms involving this compound to better understand and predict its reactivity patterns.

-

Biological Evaluation: Systematic assessment of the biological activity profile of this compound and its derivatives against various targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume